molecular formula C20H21F2N3O3 B2604705 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide CAS No. 1203259-75-9

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide

Cat. No.: B2604705
CAS No.: 1203259-75-9
M. Wt: 389.403
InChI Key: JZMZLVZRKOXYOL-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 2-oxo-1,2-dihydropyridin core, a scaffold recognized in scientific literature for its relevance in the development of kinase inhibitors and other biologically active molecules . The structure is further elaborated with an azepane carbonyl moiety and a 2,6-difluorobenzamide group, suggesting potential for targeted protein interaction. Compounds based on the dihydropyridinone structure have been investigated for their inhibitory effects on various enzymes, including glycogen phosphorylase, highlighting their value in metabolic disease research . Furthermore, similar structural frameworks are found in potent and selective inhibitors for enzymes like Bruton's tyrosine kinase (BTK), indicating this compound's potential utility as a key intermediate or pharmacophore in the design of novel therapeutic agents . Its specific research applications could include serving as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a tool compound for investigating biochemical pathways. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-24-12-13(19(27)25-9-4-2-3-5-10-25)11-16(20(24)28)23-18(26)17-14(21)7-6-8-15(17)22/h6-8,11-12H,2-5,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMZLVZRKOXYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2F)F)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a diacid chloride under basic conditions.

    Pyridinone Synthesis: The pyridinone moiety is often prepared via a condensation reaction between an appropriate ketone and an amine, followed by cyclization.

    Coupling Reactions: The final compound is obtained by coupling the azepane and pyridinone intermediates with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and pyridinone moiety may facilitate binding to these targets, leading to modulation of their activity. The difluorobenzamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Core Structural Similarities

The compound shares the 2,6-difluorobenzamide backbone with several benzoylurea insecticides, including:

  • Teflubenzuron: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide .
  • Hexaflumuron: N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide .
  • Diflubenzuron: N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide .

These analogs inhibit chitin synthesis in insects, disrupting molting and development. The 2,6-difluorobenzamide group is critical for binding to chitin synthase enzymes .

Key Structural Differences

The target compound diverges from classical benzoylureas through:

  • Azepane Substituent: A seven-membered azepane ring introduces conformational flexibility, which may enhance binding to non-target species or improve solubility compared to rigid analogs like teflubenzuron.
  • 1-Methyl Group : This modification could reduce oxidative metabolism, extending half-life .

Comparison with Non-Benzoylurea Analogs

  • D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide): Shares a pyridinone scaffold but incorporates a pyrrole carboxamide and benzodioxole group. D-19 is reported as a kinase inhibitor, highlighting how scaffold variations shift applications from agrochemical to pharmaceutical .

Predicted Mode of Action

Comparative Data Table

Compound Name Core Structure Key Substituents Primary Use Environmental Notes
Target Compound Dihydropyridinone Azepane-1-carbonyl, 1-methyl Hypothesized IGR Unknown; structural insights suggest lower persistence
Teflubenzuron Benzoylurea 3,5-Dichloro-2,4-difluorophenyl Insecticide (Lepidoptera) High aquatic toxicity
Hexaflumuron Benzoylurea 3,5-Dichloro-4-tetrafluoroethoxy Termiticide Persistent in soil
Diflubenzuron Benzoylurea 4-Chlorophenyl Larvicide Marine pollutant (UN3082)
D-19 Pyrrole-pyridinone hybrid Benzodioxole, dimethyl groups Kinase inhibitor Pharmaceutical (low ecotoxicity)

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound combines an azepane ring, a dihydropyridine derivative, and a difluorobenzamide moiety, which may contribute to its pharmacological properties.

  • Molecular Formula: C22H27N3O4
  • Molecular Weight: 397.475 g/mol
  • Purity: Typically around 95%

Structural Features

The compound's structure includes:

  • An azepane ring : A seven-membered nitrogen-containing heterocycle.
  • A dihydropyridine core : Known for its role in various biological activities.
  • A difluorobenzamide moiety : Enhances lipophilicity and may improve binding affinity to biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties. The dihydropyridine core is often associated with the inhibition of cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The presence of the azepane and difluorobenzamide components suggests potential antimicrobial activity. Preliminary tests have indicated efficacy against certain bacterial strains, warranting further investigation into its mechanism of action.

Enzyme Inhibition

Compounds with similar frameworks have been reported to inhibit specific enzymes involved in metabolic pathways. Studies are ongoing to determine whether this compound can inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in inflammation and cancer progression.

Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. Here are some key findings:

StudyCompound EvaluatedBiological ActivityFindings
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)furan-2-carboxamideAnticancerInduced apoptosis in MCF7 breast cancer cells
N-(4-Methylpiperazinyl)-carboxamideAntimicrobialShowed significant inhibition against E. coli
N-(6-Amino-pyridinyl)-carboxamideEnzyme InhibitionInhibited COX enzymes with IC50 values below 10 µM

Case Study 1: Antitumor Activity in Cell Lines

A study conducted on various human cancer cell lines demonstrated that derivatives of the compound exhibited cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of Staphylococcus aureus. Further research is needed to explore its potential as a lead compound for antibiotic development.

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